molecular formula C14H22ClN3O B1450750 1-[4-(Aminomethyl)benzyl]piperidine-4-carboxamide hydrochloride CAS No. 2173107-47-4

1-[4-(Aminomethyl)benzyl]piperidine-4-carboxamide hydrochloride

Cat. No. B1450750
CAS RN: 2173107-47-4
M. Wt: 283.8 g/mol
InChI Key: OJWUALFDFLOLRQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .


Molecular Structure Analysis

The molecular formula of 1-[4-(Aminomethyl)benzyl]piperidine-4-carboxamide hydrochloride is C14H22ClN3O . Its average mass is 283.797 Da and its monoisotopic mass is 283.145142 Da .


Chemical Reactions Analysis

Piperidines are among the most important synthetic fragments for designing drugs . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

Scientific Research Applications

Cancer Therapy

Piperidine derivatives, including 1-[4-(Aminomethyl)benzyl]piperidine-4-carboxamide hydrochloride , are significant in the synthesis of anticancer agents . They can be used to create pro-tumorigenic receptor inhibitors and apoptosis initiators, which are crucial in cancer treatment strategies. The compound’s ability to interact with various biological targets makes it a valuable scaffold for developing new anticancer drugs.

Alzheimer’s Disease Therapy

The piperidine moiety is common in pharmaceuticals for Alzheimer’s disease therapy . Compounds like 1-[4-(Aminomethyl)benzyl]piperidine-4-carboxamide hydrochloride may serve as anticholinergics, which are essential in managing symptoms of Alzheimer’s by impacting neurotransmitter levels in the brain.

Analgesics

Piperidine derivatives are also used in the development of analgesics . The structural flexibility of 1-[4-(Aminomethyl)benzyl]piperidine-4-carboxamide hydrochloride allows for the creation of potent pain-relieving medications that can be tailored to target specific pain pathways.

Antiviral and Anti-Inflammatory

Alkaloids containing the piperidine ring, such as 1-[4-(Aminomethyl)benzyl]piperidine-4-carboxamide hydrochloride , have shown antiviral and anti-inflammatory properties . These compounds can be designed to interfere with viral replication or modulate inflammatory responses in the body.

Drug Delivery Systems

The trifunctional amine structure of piperidine derivatives makes them suitable for the preparation of poly(amido amine)s, which can form micelles for controlled drug delivery . 1-[4-(Aminomethyl)benzyl]piperidine-4-carboxamide hydrochloride could be utilized in designing drug delivery systems that ensure the targeted and efficient release of therapeutic agents.

Adhesive Systems

Piperidine compounds can act as coupling agents in adhesive systems . The chemical structure of 1-[4-(Aminomethyl)benzyl]piperidine-4-carboxamide hydrochloride provides the necessary functionality to enhance the bonding properties of adhesives, making them more durable and reliable.

Mechanism of Action

The benzyl-piperidine group (Donepezil-like) is often a necessary part for the successful inhibition of cholinesterase receptors . The AChE enzyme includes two active anionic binding sites: catalytic and peripheral .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives . This review is designed to help both novice researchers taking their first steps in this field and experienced scientists looking for suitable substrates for the synthesis of biologically active piperidines .

properties

IUPAC Name

1-[[4-(aminomethyl)phenyl]methyl]piperidine-4-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O.ClH/c15-9-11-1-3-12(4-2-11)10-17-7-5-13(6-8-17)14(16)18;/h1-4,13H,5-10,15H2,(H2,16,18);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJWUALFDFLOLRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)CC2=CC=C(C=C2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(Aminomethyl)benzyl]piperidine-4-carboxamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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